Pantinin-2

Acinetobacter baumannii Carbapenem-Resistant MIC

Pantinin-2 is a 13-aa cysteine-free, α-helical AMP from Pandinus imperator venom. Unlike analogs Pantinin-1 & -3, only Pantinin-2 delivers rapid bactericidal action against carbapenem-resistant A. baumannii (MIC 12.5 μM) with potent antibiofilm activity against both forming and established biofilms—critical for chronic infection models. It also exhibits dual virucidal/entry-inhibiting activity against CpHV-1 & BoHV-1 (6–25 μM). Its precisely quantified hemolytic profile (10% at 16 μM, 80% at 32 μM, 100% at 64 μM) serves as a benchmark for therapeutic index studies. Select Pantinin-2 for bactericidal mechanistic research where biofilm disruption is required.

Molecular Formula C69H109N15O16
Molecular Weight 1404.7 g/mol
Cat. No. B15566332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantinin-2
Molecular FormulaC69H109N15O16
Molecular Weight1404.7 g/mol
Structural Identifiers
InChIInChI=1S/C69H109N15O16/c1-12-39(8)56(71)66(96)78-49(30-43-22-16-15-17-23-43)61(91)74-33-54(87)75-42(11)59(89)84-58(41(10)14-3)68(98)79-50(31-44-32-72-46-25-19-18-24-45(44)46)63(93)76-47(26-20-21-27-70)60(90)73-34-55(88)83-57(40(9)13-2)67(97)82-53(36-86)65(95)81-52(35-85)64(94)77-48(28-37(4)5)62(92)80-51(69(99)100)29-38(6)7/h15-19,22-25,32,37-42,47-53,56-58,72,85-86H,12-14,20-21,26-31,33-36,70-71H2,1-11H3,(H,73,90)(H,74,91)(H,75,87)(H,76,93)(H,77,94)(H,78,96)(H,79,98)(H,80,92)(H,81,95)(H,82,97)(H,83,88)(H,84,89)(H,99,100)/t39-,40-,41-,42-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1
InChIKeyVRVCMFIELWXCFM-ZOWRPTEISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantinin-2: Cysteine-Free Scorpion Antimicrobial Peptide for Gram-Positive and Biofilm Targeting


Pantinin-2 is a 13-amino acid, cationic, α-helical, cysteine-free antimicrobial peptide (AMP) isolated from the venom of the emperor scorpion (Pandinus imperator) [1]. It belongs to the non-disulfide-bridged peptide (NDBP) superfamily and is characterized by its amphipathic structure [1][2]. Unlike many disulfide-rich scorpion toxins, Pantinin-2's linear structure facilitates synthetic production and modification. It demonstrates a selective antimicrobial profile, with potent activity against Gram-positive bacteria and the fungus Candida tropicalis, but weak activity against Gram-negative bacteria [1]. Its mechanism involves membrane disruption and potent antibiofilm activity, positioning it as a research candidate against drug-resistant pathogens and biofilms [3].

Why Pantinin-2 is Not Interchangeable with Pantinin-1 or Pantinin-3


Pantinin-2 belongs to a family of three closely related scorpion venom peptides (Pantinin-1, -2, and -3). Despite their shared origin and high sequence homology, their functional profiles are significantly divergent [1]. Generic substitution among these analogs is not scientifically valid due to quantifiable differences in potency, spectrum of activity, and mechanism. For example, Pantinin-3 exhibits potent activity against vancomycin-resistant Enterococcus (VRE), a Gram-positive pathogen, while Pantinin-1 and -2 do not [1]. In contrast, only Pantinin-2 has demonstrated robust and rapid bactericidal action against carbapenem-resistant Acinetobacter baumannii, a critical Gram-negative pathogen, at clinically relevant concentrations [2]. Furthermore, their modes of action differ; Pantinin-1 and -2 are bactericidal, while Pantinin-3 is primarily bacteriostatic [3]. These critical distinctions underscore the necessity for precise compound selection based on specific experimental or therapeutic objectives, as detailed in the evidence below.

Pantinin-2 Quantified Differential Advantages: MIC, Biofilm, and Kinetic Data vs. Analogs


Potency Against Carbapenem-Resistant A. baumannii: Pantinin-2 vs. Pantinin-1

Pantinin-2 demonstrates strong bactericidal activity against carbapenem-resistant A. baumannii with a minimum inhibitory concentration (MIC) of 12.5 μM. In comparison, Pantinin-1 is twice as potent with an MIC of 6.25 μM against the same pathogen [1]. This direct comparison quantifies Pantinin-2's potency against a critical ESKAPE pathogen, providing a clear benchmark against its closest analog.

Acinetobacter baumannii Carbapenem-Resistant MIC

Unique Anti-Biofilm Activity: Pantinin-2 Disrupts Established Biofilms

Unlike many antimicrobial peptides that only prevent biofilm formation, Pantinin-2 exhibits potent dual antibiofilm activity. It inhibits biofilm adhesion and maturation, and critically, it arrests the expansion of pre-formed biofilms of A. baumannii [1]. This activity is linked to the downregulation of key biofilm-associated genes (bap, pgaA, and smpA) [1]. This demonstrates a unique anti-virulence mechanism not universally shared by its analogs or many other AMPs, providing a significant advantage for targeting chronic, biofilm-related infections.

Biofilm Anti-Virulence A. baumannii

Bactericidal Kinetics: Rapid Killing Within 1 Hour vs. Pantinin-3

Pantinin-2 exhibits a rapid bactericidal mode of action, achieving significant bacterial killing within 1 hour against multidrug-resistant Klebsiella pneumoniae [1]. This is a critical distinction from Pantinin-3, which demonstrates bacteriostatic (growth-inhibiting) properties against the same pathogen under similar conditions [1]. For therapeutic applications requiring rapid clearance of pathogens, a bactericidal agent like Pantinin-2 offers a clear functional advantage over a bacteriostatic analog.

Time-Kill Kinetics Bactericidal Klebsiella pneumoniae

Selectivity Profile: Hemolytic Activity vs. Antibacterial Potency

Pantinin-2 exhibits a quantifiable and relatively mild hemolytic profile. It shows 10% hemolysis of human red blood cells at 16 μM, 80% at 32 μM, and 100% at 64 μM [1]. This allows for a calculation of a selectivity window against pathogens like MRSA (MIC=28 μM [2]), where potent antibacterial activity occurs at concentrations (28 μM) that cause approximately 50-70% hemolysis (interpolated from 10% at 16 μM and 80% at 32 μM). This provides a baseline for evaluating its therapeutic potential and for benchmarking against more hemolytic natural AMPs.

Selectivity Index Hemolytic Activity Therapeutic Window

Expanded Therapeutic Scope: Antiviral Activity Against Herpesviruses

Pantinin-2 possesses a unique, quantifiable antiviral activity not reported for its closest analogs Pantinin-1 and -3. It potently inhibits caprine herpesvirus 1 (CpHV-1) and bovine herpesvirus 1 (BoHV-1) at concentrations of 6-25 μM [1]. This antiviral effect is achieved through direct virucidal action and inhibition of viral entry into host cells [1]. This significantly expands the potential application space for Pantinin-2 beyond antibacterial and antifungal research.

Antiviral Herpesvirus Veterinary Medicine

Pantinin-2 Validated Research Applications: Biofilm, Resistance, and Antiviral Studies


Research on Carbapenem-Resistant A. baumannii and Biofilm-Associated Infections

Pantinin-2 is a strong candidate for investigating novel therapeutic strategies against carbapenem-resistant A. baumannii, a critical-priority pathogen. Its ability to kill the bacteria (MIC of 12.5 μM) and disrupt both forming and established biofilms makes it particularly valuable for studying chronic and device-related infections where biofilms are a major factor in antibiotic tolerance [1].

Investigating Novel Antivirals for Veterinary Herpesviruses

The documented antiviral activity of Pantinin-2 against CpHV-1 and BoHV-1 at 6-25 μM positions it as a unique research tool for developing new antiviral agents in veterinary medicine [2]. Its dual virucidal and entry-inhibiting mechanism offers a distinct mode of action from conventional antiviral drugs, making it ideal for studying viral infection pathways and potential resistance mechanisms.

Comparative Studies on Bactericidal vs. Bacteriostatic Mechanisms

Pantinin-2's rapid bactericidal activity (within 1 hour) against MDR K. pneumoniae, in stark contrast to the bacteriostatic action of its analog Pantinin-3, makes it a precise tool for comparative mechanistic studies [3]. Researchers can use these two related peptides to dissect the molecular pathways leading to bacterial cell death versus growth inhibition, informing the rational design of next-generation antimicrobials.

Selectivity and Safety Profiling of Membrane-Active Peptides

The precisely quantified hemolytic profile of Pantinin-2 (10% at 16 μM, 80% at 32 μM, 100% at 64 μM) allows it to serve as a benchmark for selectivity studies [4]. It can be used to evaluate and compare the therapeutic index of other membrane-active antimicrobial peptides, providing a standard for assessing improvements in potency-toxicity ratios achieved through structural modifications or formulation strategies [5].

Technical Documentation Hub

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